molecular formula C15H13BrO3 B1411747 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde CAS No. 1099608-97-5

4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde

Cat. No.: B1411747
CAS No.: 1099608-97-5
M. Wt: 321.16 g/mol
InChI Key: SKSNVADCZREYBU-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the para position of the aromatic ring and a 4-methoxybenzyloxy group at the ortho position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, creating unique electronic and steric properties that influence its reactivity and applications .

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-6-2-11(3-7-14)10-19-15-8-13(16)5-4-12(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSNVADCZREYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is etherified with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Boronic acids and palladium catalysts in an organic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: 4-Bromo-2-(4-methoxybenzyloxy)benzoic acid.

    Reduction: 4-Bromo-2-(4-methoxybenzyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde serves as a versatile building block in organic synthesis. It is primarily utilized in the development of complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to the formation of various derivatives, enhancing its utility in synthetic pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available brominated aromatic compounds.
  • Formylation Reactions : Utilizing reagents like dimethylformamide (DMF) or other formyl sources allows for the introduction of the aldehyde functional group.
  • Substitution Reactions : The methoxy group can be introduced via nucleophilic substitution reactions, enhancing the compound's reactivity and solubility.

Pharmaceutical Applications

Anticancer and Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant biological activities. For example, certain derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. They also display antimicrobial properties against various pathogens, making them candidates for drug development.

Case Studies

  • Anticancer Activity : A study demonstrated that specific derivatives of this compound inhibited the growth of cancer cell lines, suggesting potential use in chemotherapy formulations.
  • Antimicrobial Efficacy : Another research effort showed that modifications of this compound exhibited notable antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Material Science Applications

Solid-Phase Synthesis

In material science, this compound is utilized as a linker in solid-phase synthesis techniques. This application is crucial for developing peptide libraries and other combinatorial chemistry approaches, enabling researchers to create diverse chemical entities efficiently.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxybenzyloxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde, focusing on substituent effects, synthesis yields, and biological or catalytic relevance.

Table 1: Structural and Functional Comparison of Substituted Benzaldehydes

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Applications Reference
This compound Br (C4), 4-MeO-benzyloxy (C2) 305.02 67 (analog) NMR: δ 10.20 (s, CHO), 3.77 (s, OCH₃); used in Pd-catalyzed reactions
4-Bromo-2-(trifluoromethoxy)benzaldehyde Br (C4), CF₃O (C2) 253.00 93 Electron-withdrawing CF₃O enhances coupling efficiency in Pd-catalyzed arylations
4-(Benzyloxy)-2-bromobenzaldehyde Br (C2), BnO (C4) 291.14 N/A Solubility: DMSO; storage: 2–8°C; used in medicinal chemistry intermediates
5-Bromo-2-hydroxy-3-methoxybenzaldehyde Br (C5), OH (C2), OCH₃ (C3) 231.05 N/A Hydroxy group improves bioactivity in hPreP agonists; methoxy reduces proteolytic activity
4-Bromo-2-(3-chlorophenoxy)benzaldehyde Br (C4), Cl-C₆H₄O (C2) 311.60 Discontinued Higher molecular weight; discontinued commercial availability

Substituent Effects on Reactivity and Bioactivity

Electronic Properties
  • However, in biological contexts (e.g., hPreP activation), methoxy substitution reduces proteolytic activity compared to hydroxy groups .
  • Electron-Withdrawing Groups (e.g., CF₃O, Br) : The trifluoromethoxy group in 4-Bromo-2-(trifluoromethoxy)benzaldehyde significantly enhances reactivity in Pd-catalyzed cross-couplings, achieving 93% yield due to improved electrophilicity at the reaction site . Bromine, as a moderate electron-withdrawing group, balances electronic effects and steric bulk.
Steric Considerations
  • In contrast, smaller substituents like CF₃O (Table 1) allow higher yields in sterically demanding couplings .

Biological Activity

4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde is a synthetic organic compound with notable biological activities. Its structure, featuring a bromine atom and a methoxybenzyloxy group, suggests potential interactions with various biological targets. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H16BrO3
  • CAS Number : 1099608-97-5
  • Molecular Weight : 351.2 g/mol

The compound's structure includes:

  • A brominated aromatic ring
  • A methoxybenzyloxy substituent that may enhance lipophilicity and receptor interactions.

Antimicrobial Activity

Compounds with halogen substitutions have demonstrated enhanced antimicrobial properties. The presence of bromine can increase the reactivity of the compound, potentially allowing it to disrupt bacterial cell membranes or interfere with metabolic processes. Studies on related compounds indicate that they possess significant antibacterial and antifungal activities.

Neuroprotective Effects

The methoxy group in the structure may contribute to neuroprotective effects by enhancing blood-brain barrier permeability. Research has shown that similar compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating neurodegenerative disorders .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The methoxy group may facilitate binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : The ability to scavenge reactive oxygen species (ROS) could protect cells from oxidative damage, a common pathway in cancer progression and neurodegeneration.

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameActivity TypeMechanismReference
4-Bromo-2-hydroxybenzaldehydeAnticancerInduces apoptosis via PI3K/Akt/mTOR pathway
4-MethoxybenzaldehydeAntimicrobialDisrupts bacterial membranes
3-Bromo-4-hydroxybenzaldehydeNeuroprotectiveMAO inhibition

Recent Research Insights

  • Anticancer Mechanisms : Research indicates that benzaldehyde derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Efficacy : Compounds similar to this compound have shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Potential : Studies suggest that methoxy-substituted benzaldehydes can protect neuronal cells from oxidative stress-induced damage, indicating potential use in Alzheimer's disease treatment .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde, and how can yield be improved?

The compound is typically synthesized via a multi-step process involving bromination, methoxybenzyl protection, and formylation. For example, a Lewis acid-catalyzed Friedel-Crafts alkylation (e.g., BF₃·Et₂O) can introduce the 4-methoxybenzyl group, followed by bromination using NBS or Br₂ in a controlled environment . Yield optimization (e.g., 67% in one protocol) requires precise stoichiometry, anhydrous conditions, and purification via column chromatography or recrystallization (ethanol/water, 1:1) . Monitoring intermediates with TLC and adjusting reaction times are critical.

Q. How should researchers interpret conflicting NMR spectral data for this compound?

Contradictions in ¹H/¹³C NMR peaks (e.g., δ 10.20 for aldehyde protons or δ 158.3 ppm for ether carbons) may arise from solvent polarity, impurities, or dynamic exchange processes. Use deuterated solvents (CDCl₃) for consistency and compare with literature data . For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve coupling patterns and confirm assignments. HRMS (e.g., m/z 305.0169 [M+H⁺]) provides additional validation .

Q. What safety protocols are essential when handling this compound?

While toxicological data are limited, assume acute toxicity based on structural analogs. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from light .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and packing. Refinement using SHELXL (R-factor < 0.054) confirms monoclinic symmetry (space group P21/c) and intermolecular interactions (e.g., CH-π, hydrogen bonds) . Crystallize the compound from DCM/hexane for suitable crystals.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, helps quantify polarization effects and reaction pathways (e.g., bromine’s electrophilic behavior) . Software like Gaussian or ORCA can optimize geometries and simulate IR/NMR spectra for validation.

Q. What strategies address regioselectivity challenges in derivatization reactions?

Transient directing groups (e.g., glycinamide hydrochloride) or steric blocking (e.g., bulky substituents) can control cross-dehydrogenative coupling (CDC) outcomes. For example, the 4-methoxybenzyloxy group directs electrophilic substitution to the para position via resonance stabilization . Kinetic studies (variable-temperature NMR) and Hammett plots further elucidate substituent effects.

Q. How do researchers design assays to evaluate antimicrobial activity?

Use agar diffusion assays with pathogens (e.g., Staphylococcus aureus FNCC 0091) at concentrations of 1250–10,000 ppm. Prepare test solutions in DMSO, apply to wells in Mueller-Hinton agar, and measure inhibition zones after 24-hour incubation (37°C). Include tetracycline (100 ppm) and solvent controls. MIC values correlate with aldehyde group reactivity and lipophilicity .

Q. What causes polymorphism in crystalline forms, and how is it characterized?

Polymorphism arises from varied crystallization conditions (solvent, temperature). Use DSC to identify melting transitions (e.g., 108°C for Form I) and PXRD to distinguish lattice parameters. TGA confirms thermal stability, while Raman spectroscopy detects conformational differences. Report findings using CIF formats for database submission .

Q. How are mechanistic studies conducted for its synthetic reactions?

Isotopic labeling (e.g., ¹⁸O in methoxy groups) or trapping intermediates (e.g., silyl enol ethers) clarifies reaction mechanisms. For example, Et₃SiH/BF₃·Et₂O-mediated reductions can be monitored via in situ IR to track aldehyde conversion . Computational modeling (DFT) further validates proposed transition states.

Q. How do researchers resolve discrepancies between experimental and computational spectral data?

Discrepancies in NMR chemical shifts or IR bands may stem from solvent effects (implicit vs. explicit solvation models) or basis set limitations. Re-optimize computational parameters (e.g., including dispersion corrections) and cross-check with experimental data. Use benchmark datasets (e.g., NIST Chemistry WebBook) for calibration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde
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4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde

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